6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
CAS No.: 339023-29-9
Cat. No.: VC4146158
Molecular Formula: C14H12ClN3OS2
Molecular Weight: 337.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339023-29-9 |
|---|---|
| Molecular Formula | C14H12ClN3OS2 |
| Molecular Weight | 337.84 |
| IUPAC Name | (E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |
| Standard InChI | InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+ |
| Standard InChI Key | SNKDJLNWKWHGCV-LZYBPNLTSA-N |
| SMILES | CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |
Introduction
The compound 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-methyloxime represents a structurally complex chemical entity within the imidazo-thiazole family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The focus of this article is to provide an in-depth understanding of this compound's structure, synthesis, and potential applications based on available scientific literature.
Synthesis
The synthesis of 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-methyloxime typically involves:
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Formation of the imidazo-thiazole core: This is achieved by cyclization reactions involving thioamides and α-haloketones.
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Introduction of the benzyl sulfanyl group: The chlorobenzyl moiety is added via nucleophilic substitution.
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Oxime formation: The aldehyde group on the imidazo-thiazole is converted to an oxime using hydroxylamine derivatives under mild conditions.
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Methoxylation: The oxime is further methylated to form the O-methyloxime derivative.
This multi-step synthesis ensures structural specificity and functionalization necessary for biological activity.
Biological Activity
Compounds similar to 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole derivatives, including those with oxime functionalities, have demonstrated promising pharmacological properties:
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Antimicrobial Activity
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Anticancer Potential
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Antioxidant Properties
Applications in Drug Development
The structural versatility of this compound makes it a candidate for further drug development:
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As an antimicrobial agent, it can be optimized for resistant bacterial strains.
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In oncology, its imidazo-thiazole framework can serve as a scaffold for targeted therapies.
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Its oxime functionality provides opportunities for derivatization into prodrugs or conjugates.
Research Gaps and Future Directions
Despite its potential, research on 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-methyloxime remains limited:
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Detailed in vitro and in vivo studies are needed to confirm its pharmacokinetics and toxicity profile.
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Computational modeling could predict its binding affinity to specific biological targets.
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Structural modifications might improve solubility and bioavailability.
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